Ethyl 4-nitrobenzene-1-carboximidate hydrochloride

Vue d'ensemble

Description

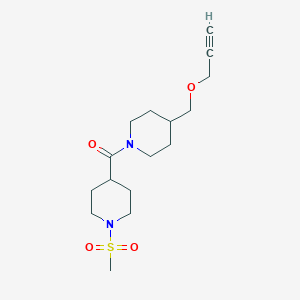

Ethyl 4-nitrobenzene-1-carboximidate hydrochloride is a chemical compound used in scientific research. It is a type of carboximidate, which are organic compounds that can be thought of as esters formed between an imidic acid (R-C (=NR’)OH) and an alcohol, with the general formula R-C (=NR’)OR" .

Synthesis Analysis

Imidates, such as Ethyl 4-nitrobenzene-1-carboximidate hydrochloride, may be generated by a number of synthetic routes . They are generally formed by the Pinner reaction, which proceeds via the acid-catalyzed attack of nitriles by alcohols . Imidates produced in this manner are formed as their hydrochloride salts, which are sometimes referred to as Pinner salts .Molecular Structure Analysis

The molecular formula of Ethyl 4-nitrobenzene-1-carboximidate hydrochloride is C9H11ClN2O3 . It is also known as imino ethers, since they resemble imines (>C=N-) with an oxygen atom connected to the carbon atom of the C=N double bond .Chemical Reactions Analysis

Carboximidates are good electrophiles and undergo a range of addition reactions . They can be hydrolyzed to give esters and by an analogous process react with amines (including ammonia) to form amidines . Aliphatic imidates react with an excess of alcohol under acid catalysis to form orthoesters RC (OR) 3 .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-nitrobenzene-1-carboximidate hydrochloride is 230.64824 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.Applications De Recherche Scientifique

Synthesis of Hydroxamic Acids and Ureas

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) has been used in the Lossen rearrangement for synthesizing hydroxamic acids from carboxylic acids. This process involves the conversion of carboxylic acids to their corresponding hydroxamic acids, followed by the synthesis of ureas through the reaction with an amine. This method is noted for its good yields, absence of racemization, compatibility with various protecting groups, and environmental friendliness due to the recyclability of byproducts (Thalluri, Manne, Dev, & Mandal, 2014).

Ethoxylation and Kinetic Studies

The ethoxylation of p-chloronitrobenzene, a reaction related to ethyl 4-nitrobenzene-1-carboximidate hydrochloride, has been studied using ultrasound irradiation and phase-transfer catalysts. This research focuses on the kinetics of nucleophilic substitution reactions, providing insights into the effects of various factors like catalyst amount, agitation speed, and temperature on the reaction conversion (Wang & Rajendran, 2007).

Chiral 1′,2′-Seco-Nucleosides Synthesis

A practical and efficient synthesis of ethyl 1,2,4-triazole-3-carboxylate from ethyl carboethoxyformimidate hydrochloride (a compound structurally similar to ethyl 4-nitrobenzene-1-carboximidate hydrochloride) has been described. This synthesis is part of the process for forming chiral 1′,2′-seco-nucleosides of ribavirin, showcasing the compound's potential in nucleoside modification (Vemishetti, Leiby, Abushanab, & Panzica, 1988).

Dissociative Electron Attachment Studies

Research into temporary anion states and dissociative electron attachment to nitrobenzene derivatives, including structures related to ethyl 4-nitrobenzene-1-carboximidate hydrochloride, provides valuable information on the electronic properties and behavior of these compounds under electron impact. This knowledge is crucial for understanding the fundamental interactions in gas-phase chemistry and physics (Asfandiarov et al., 2007).

Propriétés

IUPAC Name |

ethyl 4-nitrobenzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3.ClH/c1-2-14-9(10)7-3-5-8(6-4-7)11(12)13;/h3-6,10H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCWXDCMAFVBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-nitrobenzene-1-carboximidate hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)urea](/img/structure/B2978054.png)

![5-amino-N-(4-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2978059.png)

![N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2978060.png)

![2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane](/img/structure/B2978064.png)

![Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2978069.png)

![N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2978071.png)

![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B2978072.png)

![2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2978073.png)